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Compound of Interest

Compound Name: 2-Hydroxy-6-methylnicotinic acid

Cat. No.: B1347064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational
approaches applicable to the study of 2-Hydroxy-6-methylnicotinic acid. While direct
theoretical studies on this specific molecule are limited in publicly available literature, this
document leverages data from closely related analogs, primarily 6-methylnicotinic acid, to
outline a robust framework for its computational analysis. The methodologies and findings
presented herein serve as a foundational reference for researchers engaged in the design and
development of pharmaceuticals and other bioactive molecules derived from this structural
motif.

Molecular and Physicochemical Properties

2-Hydroxy-6-methylnicotinic acid, with the chemical formula C7H7NOs, is a derivative of
nicotinic acid (niacin or vitamin B3). Its structure, featuring a pyridine ring substituted with
hydroxyl, methyl, and carboxylic acid groups, suggests unique electronic and reactive
characteristics pertinent to medicinal chemistry.

Table 1: Physicochemical Properties of 2-Hydroxy-6-methylnicotinic Acid and Related
Compounds
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2-Hydroxy-6-

6-Methylnicotinic

2,4-Dihydroxy-6-

Property methylnicotinic id methylnicotinic
aci
acid acid
Molecular Formula C7H7NOs3 C7H7NO:2 C7H7NOa4
Molecular Weight 153.136 g/mol 137.14 g/mol 169.13 g/mol
CAS Number 38116-61-9 3222-47-7 846557-80-0
6-methyl-2-oxo-1,2- o 4-hydroxy-6-methyl-2-
) . 6-methylpyridine-3- o
IUPAC Name dihydropyridine-3- o0xo-1H-pyridine-3-

carboxylic acid

carboxylic acid carboxylic acid

Theoretical and Computational Studies: A
Framework Based on Analogs

In the absence of extensive dedicated computational studies on 2-Hydroxy-6-methylnicotinic
acid, a robust understanding of its electronic and structural properties can be extrapolated from
theoretical analyses of its close analog, 6-methylnicotinic acid.

Computational Methodology

Theoretical calculations for nicotinic acid derivatives are typically performed using Density
Functional Theory (DFT), which offers a favorable balance between accuracy and
computational expense for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

A typical computational workflow for analyzing nicotinic acid derivatives involves the following
steps:

o Geometry Optimization: The initial molecular structure is optimized to find the lowest energy
conformation. The X-ray diffraction data of the compound, if available, can be used as a
starting point for the optimization.

» Method and Basis Set Selection: A common and effective combination for this class of
molecules is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-
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Yang-Parr correlation functional) and a 6-311+G(d,p) basis set.

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are
calculated to confirm that the optimized structure corresponds to a true energy minimum
(i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR)
and Raman spectra.

Calculation of Molecular Properties: A range of electronic and structural properties are then
computed, including:

o Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial
for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO
energy gap provides insight into the molecule's stability.

o Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing
the charge distribution and predicting sites for electrophilic and nucleophilic attack.

o Dipole Moment and Polarizability: These properties describe the molecule's response to
an external electric field.

o Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge
delocalization and hyperconjugative interactions within the molecule.

Software: All calculations are typically performed using a quantum chemistry software
package such as Gaussian.
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Caption: A generalized workflow for the DFT-based theoretical analysis of organic molecules.

Key Theoretical Descriptors for 6-Methylnicotinic Acid

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1347064?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Studies on 6-methylnicotinic acid have provided valuable quantitative data that can serve as a
benchmark for theoretical investigations into 2-Hydroxy-6-methylnicotinic acid.

Table 2: Calculated Properties of 6-Methylnicotinic Acid

Property Calculated Value
Optimized Geometry Non-planar skeleton
HOMO Energy Data not explicitly provided in abstracts
LUMO Energy Data not explicitly provided in abstracts

A key parameter for understanding molecular
HOMO-LUMO Energy Gap

activity
Dipole Moment Calculated value available in full studies
Mean Polarizability <a» 95.953 a.u.
First Static Hyperpolarizability (B) Calculated value available in full studies

Note: Specific energy values for HOMO, LUMO, and dipole moment are typically found within
the body of the full research articles and are not always present in the abstracts.

Structural Insights from X-ray Crystallography

Experimental data from single-crystal X-ray diffraction of 6-methylnicotinic acid reveals
important structural features that can be compared with computationally optimized geometries.

Table 3: Crystallographic Data for 6-Methylnicotinic Acid
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Parameter Value
Crystal System Monoclinic
Space Group P2i/c

a 3.8788(8) A
b 13.634(3) A
C 6.1094(12) A
B 90.51(3)°

All non-H atoms are nearly coplanar (r.m.s.

Molecular Geometry deviation = 0.0087 A)

Intermolecular Interactions O—H---N hydrogen bonding and mt—1t stacking

The crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. The
observation of a nearly planar structure in the crystalline state provides a valuable reference for
validating the results of gas-phase geometry optimizations from DFT calculations.

Vibrational Analysis
A combination of experimental spectroscopic data and quantum chemical calculations allows
for a detailed assignment of the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy and Analysis

o Experimental Spectra: Record the Fourier-Transform Infrared (FTIR) and FT-Raman spectra
of the compound.

o Theoretical Spectra: Calculate the harmonic vibrational frequencies using DFT (e.g., at the
B3LYP/6-311+G(d,p) level).

e Scaling: The calculated frequencies are often systematically higher than the experimental
ones due to the harmonic approximation. They are typically scaled by an appropriate factor
to improve agreement with the experimental data.
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» Potential Energy Distribution (PED) Analysis: Perform a PED analysis to determine the
contribution of different internal coordinates (bond stretching, angle bending, etc.) to each
normal mode of vibration. This allows for a precise and unambiguous assignment of the
observed spectral bands.

For 6-methylnicotinic acid, a good agreement between experimental and calculated vibrational
modes has been observed, validating the computational approach.

Conclusion and Future Directions

The theoretical study of 2-Hydroxy-6-methylnicotinic acid can be effectively approached
using the computational methodologies that have been successfully applied to its close analog,
6-methylnicotinic acid. Density Functional Theory calculations, particularly at the B3LYP/6-
311+G(d,p) level of theory, provide a powerful tool for investigating its structural, electronic, and
vibrational properties.

Future research should focus on performing these detailed theoretical calculations specifically
for 2-Hydroxy-6-methylnicotinic acid. This would involve:

» Athorough conformational analysis to identify the most stable isomer(s).

o Calculation of a full set of molecular properties and comparison with the data for 6-
methylnicotinic acid to understand the electronic effects of the additional hydroxyl group.

o Simulation of its reactivity and potential interactions with biological targets through molecular
docking and dynamics studies.

By combining the computational framework outlined in this guide with experimental validation,
a deeper understanding of the physicochemical properties and potential applications of 2-
Hydroxy-6-methylnicotinic acid can be achieved, thereby supporting its development in
pharmaceutical and materials science.

« To cite this document: BenchChem. [Theoretical Exploration of 2-Hydroxy-6-methylnicotinic
Acid: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347064+#theoretical-studies-on-2-hydroxy-6-
methylnicotinic-acid]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1347064?utm_src=pdf-body
https://www.benchchem.com/product/b1347064?utm_src=pdf-body
https://www.benchchem.com/product/b1347064?utm_src=pdf-body
https://www.benchchem.com/product/b1347064?utm_src=pdf-body
https://www.benchchem.com/product/b1347064#theoretical-studies-on-2-hydroxy-6-methylnicotinic-acid
https://www.benchchem.com/product/b1347064#theoretical-studies-on-2-hydroxy-6-methylnicotinic-acid
https://www.benchchem.com/product/b1347064#theoretical-studies-on-2-hydroxy-6-methylnicotinic-acid
https://www.benchchem.com/product/b1347064#theoretical-studies-on-2-hydroxy-6-methylnicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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